molecular formula C14H19N3O2 B2618603 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one CAS No. 1448072-12-5

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2618603
CAS No.: 1448072-12-5
M. Wt: 261.325
InChI Key: XIEFZEILXIIVBJ-UHFFFAOYSA-N
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Description

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is a piperidine-derived compound featuring a pyrazine-2-yloxy substituent at the 4-position of the piperidine ring and a pent-4-en-1-one chain. This structure combines a heterocyclic aromatic system (pyrazine) with a conjugated ketone-enone moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-(4-pyrazin-2-yloxypiperidin-1-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-3-4-14(18)17-9-5-12(6-10-17)19-13-11-15-7-8-16-13/h2,7-8,11-12H,1,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEFZEILXIIVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrazine Ether: The initial step involves the reaction of pyrazine-2-ol with a suitable piperidine derivative under basic conditions to form the pyrazine ether linkage.

    Addition of the Pent-4-en-1-one Chain:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The pyrazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact molecular targets and pathways involved are still under investigation, with studies focusing on its effects on cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related piperidine/piperazine derivatives (Table 1):

Compound Name Key Substituents Biological Activity Reference Evidence
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one Pyrazine-2-yloxy, pent-4-en-1-one Not explicitly reported (inferred anti-ulcer/fungicidal)
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Trifluoromethylpyridine, thiophene Kinase inhibition (hypothetical)
2-(4-methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one 4-Methoxybenzyl, pent-4-en-1-one Synthetic intermediate
1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Isoxazole-thiazole hybrid Fungicidal activity
4-(4-(diphenylmethoxy)piperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one Diphenylmethoxy, tert-butylphenyl Cytochrome P450 interaction

Key Observations :

  • Pyrazine vs. Other Heterocycles: The pyrazine-2-yloxy group in the target compound offers distinct electronic properties compared to thiophene (MK45) or isoxazole ().
  • Pent-4-en-1-one Chain : The α,β-unsaturated ketone introduces rigidity and conjugation, differing from saturated chains (e.g., butan-1-one in MK45) or aromatic substituents (e.g., diphenylmethoxy in ). This could influence metabolic stability or receptor interaction.

Physicochemical Properties

The pyrazine-2-yloxy group increases polarity compared to hydrophobic substituents like tert-butylphenyl (). This could enhance aqueous solubility but reduce membrane permeability. The enone system may also confer UV absorption characteristics useful in analytical profiling.

Biological Activity

Overview

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is a synthetic compound that has attracted attention due to its unique structural features and potential biological activities. Its structure includes a pyrazine ring linked to a piperidine moiety through an ether bond, along with a pent-4-en-1-one chain. This compound has been investigated for various applications, particularly in the fields of chemistry, biology, and medicine.

The compound's IUPAC name is 1-(4-pyrazin-2-yloxypiperidin-1-yl)pent-4-en-1-one, and it has the following chemical identifiers:

PropertyValue
Molecular FormulaC14H19N3O2
CAS Number1448072-12-5
InChIInChI=1S/C14H19N3O2/c1-2-3-4-14(18)17...

The biological activity of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is believed to involve its interaction with specific molecular targets. The pyrazine ring may interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety enhances the compound's ability to cross biological membranes, increasing its bioavailability. Research is ongoing to elucidate the exact molecular pathways involved in its action.

Anticancer Activity

The anticancer potential of compounds with piperidine and pyrazine moieties has been documented in several studies. For example, derivatives have been tested against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). These studies utilized MTT assays to evaluate cytotoxicity, revealing selective cytotoxic effects against cancer cells . The most potent derivatives were shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, indicating a mechanism of action that could be relevant for 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one as well.

Study on Piperidine Derivatives

A recent study focused on synthesizing and evaluating piperidine derivatives for their anticancer activities. The synthesized compounds were characterized using NMR and LC-MS techniques. Results indicated that these derivatives exhibited selective cytotoxic potential against different cancer cell lines, with some showing comparable efficacy to established chemotherapeutics like 5-FU . This suggests that 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one could be a valuable candidate for further research in anticancer drug development.

Tuberculostatic Activity Evaluation

Another investigation explored the tuberculostatic activity of pyridine and pyrazine derivatives. Compounds were substituted at various positions on the ring structures, revealing significant activity against standard and resistant strains of M. tuberculosis. The study highlighted that certain structural modifications could enhance biological activity, which may also apply to 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one .

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